PIGMENT YELLOW 139

Description

The exact mass of the compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PVC (rigid). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

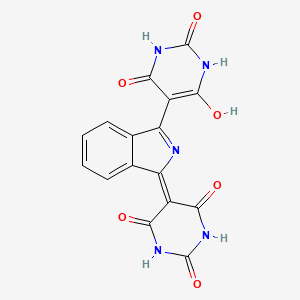

5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N5O6/c22-11-7(12(23)19-15(26)18-11)9-5-3-1-2-4-6(5)10(17-9)8-13(24)20-16(27)21-14(8)25/h1-4H,(H2,18,19,22,23,26)(H3,20,21,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQNQGCWKZPKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(NC(=O)NC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068007 | |

| Record name | C.I. Pigment Yellow 139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36888-99-0 | |

| Record name | Pigment Yellow 139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036888990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-(1H-isoindole-1,3(2H)-diylidene)dibarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 139 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW25289FVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C.I. Pigment Yellow 139 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Pigment Yellow 139 is a high-performance organic pigment belonging to the isoindoline (B1297411) class. It is a yellow-orange solid known for its excellent light and weather fastness, thermal stability, and resistance to solvents.[1][2] These properties make it a preferred colorant in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and the coloration of various plastics.[1][3] Chemically identified as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, its robust molecular structure contributes to its stability.[4] While its primary applications are industrial, its classification as a biological dye and indicator suggests potential, albeit currently underexplored, utility in life science research.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, intended for a technical audience.

Chemical Identity and Structure

C.I. This compound is a heterocyclic compound characterized by a central isoindoline core condensed with two barbituric acid moieties.[6] This structure is responsible for its chromophoric properties and high stability.

Chemical Structure:

Caption: Chemical structure of C.I. This compound.

| Identifier | Value | Reference |

| C.I. Name | This compound | [7] |

| C.I. Number | 56298 | [7] |

| CAS Number | 36888-99-0 | [4] |

| EU Number | 253-256-2 | [4] |

| Chemical Family | Isoindoline | [7] |

| IUPAC Name | 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid | [4] |

| Synonyms | 5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione, Paliotol Yellow, Isoindoline Yellow | [4] |

| Molecular Formula | C16H9N5O6 | [8] |

| Molecular Weight | 367.27 g/mol | [8] |

| SMILES | C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(NC(=O)NC4=O)O | [4] |

| InChIKey | VXQNQGCWKZPKET-UHFFFAOYSA-N | [4] |

Physicochemical and Spectral Properties

C.I. This compound is a yellow to reddish-yellow powder.[3][9] Its physical and chemical properties are summarized below.

Physical Properties

| Property | Value | Reference |

| Appearance | Yellow powder | [7] |

| Melting Point | > 400 °C | [10] |

| Density | 1.50 - 1.70 g/cm³ | [7] |

| Bulk Density | 0.2-0.3 g/cm³ (20-40 g/ml) | [11] |

| Specific Surface Area | 40 - 70 m²/g | [7] |

| Oil Absorption | 35 - 65 g/100g | [7][12] |

| Water Solubility | Insoluble (2.9 µg/L at 25 °C) | [11][13] |

| pH Value | 5.0 - 8.0 | [9][12] |

Spectral Properties

-

UV-Vis Spectroscopy: One source reports a maximum absorption wavelength of 595 nm, however, this value is atypical for a yellow pigment and should be treated with caution.[14] Further experimental validation is required to determine the accurate UV-Vis absorption spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of C.I. This compound is available in the Infrared and Raman Users Group (IRUG) database. The spectrum displays characteristic peaks corresponding to its functional groups.[15]

Fastness Properties

The pigment exhibits excellent resistance to various environmental and chemical factors.

| Property | Rating (1-5 scale, unless specified) | Reference |

| Light Fastness (Full Shade) | 6-8 (1-8 scale) | [7][9] |

| Light Fastness (Reduced Tinting) | 5-7 (1-8 scale) | [7][9] |

| Heat Resistance | Stable up to 240-260 °C | [2] |

| Acid Resistance | 5 | [9] |

| Alkali Resistance | 5 | [9] |

| Ethanol Resistance | 5 | [7] |

| Ethyl Acetate Resistance | 5 | [7] |

| Migration Resistance | 5 | [9] |

Experimental Protocols: Synthesis

The synthesis of C.I. This compound is typically a two-step process involving the formation of an intermediate, 1,3-diiminoisoindoline (B1677754), followed by its condensation with barbituric acid.[16][17]

Synthesis Workflow

Caption: General synthesis workflow for C.I. This compound.

Detailed Protocol

The following protocol is adapted from patent literature and provides a representative method for the laboratory-scale synthesis of C.I. This compound.[16]

Step 1: Synthesis of 1,3-Diiminoisoindoline

-

To a four-necked flask, add 19.2g of phthalonitrile, 1.2g of potassium carbonate, and 150ml of isopropanol.

-

With stirring, slowly add 12.6g of 25% aqueous ammonia (B1221849) dropwise.

-

After the addition is complete, raise the temperature of the system to 40-50°C.

-

Maintain the reaction at this temperature for 3-4 hours to yield the 1,3-diiminoisoindoline intermediate.

Step 2: Condensation and Formation of Crude this compound

-

In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to create a uniform dispersion.

-

Add a mixture of 6.7g of citric acid and hydrochloric acid to the barbituric acid suspension.

-

At room temperature, add the resulting mixture from Step 1 dropwise to the barbituric acid suspension over a period of 1-1.5 hours.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and filter to obtain the crude pigment product.

Step 3: Pigmentation (Purification)

-

The filter cake from Step 2 is re-slurried in water.

-

The slurry is subjected to a high-pressure treatment at elevated temperatures (e.g., 105-130°C) for several hours. This "pigmentation" step improves the crystalline form and pigmentary properties.

-

The purified pigment is then filtered, washed thoroughly with water, and dried to yield the final C.I. This compound product.

Toxicological and Ecotoxicological Profile

For professionals in drug development, understanding the toxicological profile of a compound is critical. C.I. This compound exhibits low acute toxicity.

Mammalian Toxicity

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 5,000 mg/kg bw | [13][18] |

| Acute Dermal LD50 | Rat | Dermal | > 2,500 mg/kg bw | [13] |

| Acute Inhalation LC50 | Rat | Inhalation | > 5.42 mg/L air | [13] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | [19] |

| Eye Irritation | Rabbit | Ocular | Non-irritant | [19] |

| Sensitization | - | - | Non-sensitizing | [18] |

| Mutagenicity | - | - | No mutagenic effect suspected | [19] |

Ecotoxicity

The pigment is classified as harmful to aquatic life with long-lasting effects.[20]

| Endpoint | Species | Duration | Value | Reference |

| Toxicity to Fish (LC50) | Oryzias latipes (Japanese rice fish) | 96 h | ~11,000 mg/L | [13] |

| Toxicity to Daphnia (EC50) | Daphnia magna | 48 h | > 100 mg/L | [13] |

| Toxicity to Algae (EC50) | Desmodesmus subspicatus | 72 h | > 100 mg/L | [13] |

| Toxicity to Microorganisms (NOEC) | Activated sludge | 30 min | ≥ 1,000 mg/L | [13] |

Applications and Relevance to Drug Development

Industrial Applications

The primary use of C.I. This compound is as a colorant in a wide range of materials due to its excellent stability and fastness properties.[1]

-

Plastics: Recommended for coloring PVC, polyolefins (PP, PE), and engineering plastics.[1][2]

-

Coatings: Used in high-grade industrial and automotive paints, powder coatings, and coil coatings.[3]

-

Inks: Employed in various printing inks, including offset, water-based, and UV inks.[3]

Biological and Research Applications

C.I. This compound is classified as a biological dye and indicator.[5] However, specific applications in biological research, such as in staining protocols, as a fluorescent probe for specific analytes, or in signaling pathway studies, are not well-documented in publicly available literature.

Logical Relationship for Potential Research Utility:

Caption: Potential research applications based on known properties.

While the isoindoline scaffold is a "privileged structure" found in several pharmaceutical compounds, there is no current evidence to suggest that this compound itself is used as a therapeutic agent or is under investigation in drug development pipelines. Its extremely low solubility would likely pose significant challenges for systemic drug delivery. However, its low toxicity and potential fluorescent properties could make it a candidate for specialized applications such as a component in medical device coloration or as a stable, inert marker in certain biological systems. Further research is needed to explore these possibilities.

References

- 1. zeyachem.net [zeyachem.net]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. China CI.this compound-Isoindoline Yellow 3R Manufacturers, Factory, Wholesale - Products - Hangzhou Shine Chemicals Co.,Ltd [pigmentchemical.com]

- 8. GSRS [precision.fda.gov]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. This compound [dyestuffintermediates.com]

- 11. mschemicals.in [mschemicals.in]

- 12. vipulorganics.com [vipulorganics.com]

- 13. echemi.com [echemi.com]

- 14. CAS 36888-99-0: this compound | CymitQuimica [cymitquimica.com]

- 15. Interactive IRUG Spectrum | IRUG [irug.org]

- 16. Method for preparing C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]

- 18. dyespigments.net [dyespigments.net]

- 19. additivesforpolymer.com [additivesforpolymer.com]

- 20. kremer-pigmente.com [kremer-pigmente.com]

An In-depth Technical Guide to Pigment Yellow 139 (CAS 36888-99-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to Pigment Yellow 139 (C.I. 56298), an organic pigment from the isoindoline (B1297411) class.

Chemical and Physical Properties

This compound, with the CAS number 36888-99-0, is a yellow-orange organic compound valued for its excellent light and weather resistance.[1][2] It is classified as a derivative of isoindoline.[2][3] The solid pigment is virtually insoluble in most solvents.[3][4]

Identification

| Identifier | Value |

| CAS Number | 36888-99-0[2] |

| C.I. Name | This compound[1] |

| C.I. Number | 56298[1] |

| EINECS Number | 253-256-2[1] |

| IUPAC Name | 5,5′-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione)[3] |

| Molecular Formula | C₁₆H₉N₅O₆[3] |

| Molecular Weight | 367.27 g/mol [5] |

| Chemical Class | Isoindoline[1] |

Physicochemical Data

The following table summarizes the key physicochemical data for this compound. Values can vary slightly between different commercial grades and measurement techniques.

| Property | Value |

| Appearance | Yellow to orange powder/solid[3][6] |

| Melting Point | > 200 °C[6]; > 460 °C[7] |

| Density | 1.41 - 1.742 g/cm³[3][8] |

| Bulk Density | ~310 kg/m ³[6] |

| pH Value | 4.0 - 7.5[6][9] |

| Oil Absorption | 35 - 69 g/100g [1][9] |

| Specific Surface Area | 22 - 55 m²/g[1][10] |

| Water Solubility | Insoluble[8]; 2.9 µg/L at 25 °C[7] |

| Organic Solubility | Soluble in some organic solvents, glycol esters, and polycarboxylic acids[5][11] |

| Maximum Absorption (λmax) | 595 nm[5][11] |

Resistance and Fastness Properties

This compound exhibits high stability, making it suitable for demanding applications such as automotive and industrial coatings.[4][12]

| Property | Rating/Value |

| Heat Stability | 250 - 260 °C in HDPE[9][13] |

| Light Fastness (Masstone) | 8 (on a scale of 1-8)[1][13] |

| Light Fastness (Tint) | 7 - 8 (on a scale of 1-8)[13] |

| Weather Fastness | Excellent[1] |

| Migration Resistance | 5 (on a scale of 1-5)[1] |

| Acid Resistance | 5 (on a scale of 1-5)[1] |

| Alkali Resistance | 5 (on a scale of 1-5)[1] |

| Solvent Resistance (Ethanol, MEK, etc.) | 5 (on a scale of 1-5, Excellent)[12] |

Experimental Protocols

Detailed experimental data for this compound is often proprietary. However, the determination of its key properties generally follows standardized methodologies.

Synthesis of this compound

The synthesis is a multi-step process involving the formation of an intermediate followed by condensation.[3][4]

-

Preparation of 1,3-Diiminoisoindoline (B1677754): Phthalonitrile is reacted with ammonia (B1221849) or ammonia water in the presence of a catalyst (e.g., potassium carbonate) and an organic solvent (e.g., isopropanol).[7][14] The reaction mixture is heated to approximately 40-60°C for several hours.[7]

-

Condensation Reaction: The resulting 1,3-diiminoisoindoline is then condensed with barbituric acid in an acidic medium (e.g., a mixture of formic and sulfuric acid) to form the crude pigment.[14]

-

Pigmentation: The crude product undergoes a finishing or "pigmentation" step, which may involve solvent treatment or high-temperature filtration to achieve the desired crystal size, particle distribution, and application properties.[14][15]

Determination of Melting Point (General Protocol)

The high melting point of this pigment requires specialized apparatus. A general method is described below.[5][16]

-

Sample Preparation: A small amount of the dry pigment powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[17]

-

Apparatus: A digital melting point apparatus with a heated metal block (e.g., Mel-Temp) or a Thiele tube with a high-temperature oil bath is used.[5]

-

Heating: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point.[16] The heating rate is then reduced to 1-2°C per minute.[5]

-

Measurement: The temperature at which the first droplet of liquid is observed and the temperature at which the sample is completely molten are recorded. This range is reported as the melting point.[5][17] For a pure substance, this range is typically narrow.[16]

Determination of Lightfastness (ASTM D4303)

The lightfastness of pigments is a critical parameter, often evaluated using accelerated weathering tests according to ASTM standards.[8][11]

-

Sample Preparation: The pigment is dispersed into a specific vehicle (e.g., acrylic emulsion, oil). This paint is then applied uniformly onto a substrate and allowed to dry/cure completely. A portion of each sample is masked to serve as an unexposed reference.

-

Exposure: Samples are exposed to a controlled light source that simulates indoor daylight filtered through window glass. Common apparatus includes:

-

Xenon-Arc Chamber (Test Method C): This is a widely used method where specimens are exposed to a filtered xenon-arc lamp under controlled conditions of irradiance (e.g., 0.35 W/m²/nm at 340 nm), temperature, and humidity (e.g., 55 ± 5 %).[11] The total radiant exposure is typically specified, for instance, 1260 MJ/m².[11]

-

Fluorescent Lamp Apparatus (Test Method B/D): Utilizes specific fluorescent lamps to simulate indoor lighting.[6]

-

-

Evaluation: After the exposure period, the color of the exposed portion of the sample is compared to the unexposed (masked) portion.

-

Color Difference Calculation: The color difference (ΔEab) is measured using a spectrophotometer or colorimeter and calculated using the CIE 1976 Lab color difference equation.[8]

-

Lightfastness Rating: The pigment is assigned to a lightfastness category (e.g., ASTM Category I for excellent) based on the magnitude of the color change (ΔE*ab).[8]

Biological Activity and Signaling Pathways

As an industrial pigment, this compound is not designed for pharmaceutical applications and there is no scientific literature detailing its involvement in specific biological signaling pathways. Some suppliers market the compound as a "biological dye and indicator," which suggests potential use in laboratory staining, but specific applications are not well-documented.[14][18]

The core chemical structure, isoindoline, is found in a number of natural products and clinically approved drugs that exhibit a wide range of pharmacological activities.[19][20] These drugs are used for indications including inflammation, hypertension, and cancer.[20] However, the biological activity of these molecules is highly dependent on the specific functional groups attached to the isoindoline scaffold. The structure of this compound is distinct from these therapeutic agents, and its biological properties cannot be inferred from them.

Visualizations

Synthesis Workflow

The following diagram illustrates the general manufacturing process for this compound.

Pigment Characterization Workflow

This diagram outlines a typical workflow for the analytical characterization of an organic pigment.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. wewontech.com [wewontech.com]

- 4. zeyachem.net [zeyachem.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. store.astm.org [store.astm.org]

- 7. Method for preparing C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. store.astm.org [store.astm.org]

- 9. researchgate.net [researchgate.net]

- 10. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]

- 11. micomlab.com [micomlab.com]

- 12. eurolab.net [eurolab.net]

- 13. pigments.com [pigments.com]

- 14. This compound - Immunomart [immunomart.com]

- 15. CN114573998A - this compound synthesis process - Google Patents [patents.google.com]

- 16. almaaqal.edu.iq [almaaqal.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

An In-depth Technical Guide to the Synthesis of Isoindoline Yellow (PY 139) from Phthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Isoindoline Yellow (Pigment Yellow 139), a high-performance organic pigment. The synthesis is a two-step process commencing with the formation of 1,3-diiminoisoindoline (B1677754) from phthalonitrile (B49051), followed by its condensation with barbituric acid. This document details the experimental protocols, reaction mechanisms, analytical data, and safety precautions associated with the synthesis of this vibrant yellow-orange pigment.

Overview of the Synthesis Pathway

The synthesis of Isoindoline Yellow (PY 139) is primarily a two-stage process. The first stage involves the reaction of phthalonitrile with ammonia (B1221849) in the presence of a catalyst to yield the intermediate, 1,3-diiminoisoindoline. The second stage is the condensation reaction of this intermediate with barbituric acid in an acidic aqueous medium to form the final pigment, 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid (PY 139).[1][2][3] Subsequent post-synthesis treatment, often referred to as "pigmentation," can be employed to enhance the pigment's physical properties such as crystallinity and dispersibility.

Reaction Mechanisms

Formation of 1,3-Diiminoisoindoline

The formation of 1,3-diiminoisoindoline from phthalonitrile and ammonia is a nucleophilic addition and cyclization process. The reaction is typically catalyzed by a base. A plausible mechanism involves the initial nucleophilic attack of ammonia on one of the nitrile groups of phthalonitrile. This is followed by a series of proton transfers and a subsequent intramolecular nucleophilic attack of the newly formed amino group on the second nitrile group, leading to the cyclized product, 1,3-diiminoisoindoline.

Caption: Proposed reaction mechanism for the formation of 1,3-diiminoisoindoline.

Condensation with Barbituric Acid

The second stage of the synthesis is a condensation reaction between 1,3-diiminoisoindoline and two equivalents of barbituric acid. This reaction is typically acid-catalyzed and is a variant of the Knoevenagel condensation. The active methylene (B1212753) group of barbituric acid acts as a nucleophile, attacking the electrophilic carbon atoms of the imino groups in 1,3-diiminoisoindoline. This is followed by the elimination of ammonia to form the final conjugated pigment, PY 139.

Caption: Condensation of 1,3-diiminoisoindoline with barbituric acid to form PY 139.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Synthesis of 1,3-Diiminoisoindoline (Intermediate)

This procedure is adapted from patent CN102585542A.

Materials:

-

Phthalonitrile

-

Methanol (or other alcohol solvent such as isopropanol)

-

Catalyst (e.g., Triethylamine, Potassium Carbonate, Sodium Hydroxide)

-

Ammonia (gas or aqueous solution)

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, gas inlet, and condenser, add phthalonitrile, the chosen organic solvent, and the catalyst.

-

Begin stirring the mixture.

-

Slowly introduce ammonia gas or add ammonia water dropwise into the flask.

-

Raise the temperature of the reaction mixture to between 30°C and 60°C (optimally 40-55°C).

-

Maintain the reaction at this temperature for 2 to 7 hours (typically 3-4 hours).

-

The resulting mixture containing 1,3-diiminoisoindoline can be used directly in the next step or the product can be isolated by cooling and filtration.

Synthesis of this compound (Crude)

This procedure is a continuation from the previous step, adapted from patent CN102585542A.

Materials:

-

1,3-diiminoisoindoline mixture from the previous step

-

Barbituric acid

-

Water

-

Acid (e.g., Formic acid, Sulfuric acid, Citric acid, Hydrochloric acid)

Procedure:

-

In a separate flask, prepare a suspension of barbituric acid in water.

-

Add the chosen acid to the barbituric acid suspension to adjust the pH to a range of 2.5 to 5.0.

-

Slowly add the 1,3-diiminoisoindoline mixture from the first step to the acidic barbituric acid suspension at room temperature over a period of 1 to 1.5 hours with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain at reflux for 2 to 5 hours.

-

Cool the mixture and filter to collect the crude this compound as a filter cake. The mother liquor can be recovered for recycling.

Pigmentation (Finishing)

This optional step is to improve the pigment properties and is adapted from patent CN102585542A.

Materials:

-

Crude this compound filter cake

-

Water

-

Finishing agent (e.g., di-sec-octyl sodium sulfosuccinate, benzoic acid)

Procedure:

-

Resuspend the crude pigment filter cake in water to form a slurry.

-

Add a small amount of a finishing agent.

-

Transfer the slurry to a high-pressure reactor and heat to a temperature between 105°C and 130°C for 2 to 3 hours.

-

Cool the mixture, filter, wash the pigment with water, and dry to obtain the final this compound.

Data Presentation

Comparative Table of Reaction Conditions for 1,3-Diiminoisoindoline Synthesis

| Parameter | Embodiment 1 (CN102585542A) | Embodiment 2 (CN102585542A) | General Range (CN101391977A) |

| Phthalonitrile | 19.2 g | 19.2 g | 1 molar equivalent |

| Catalyst | 0.8 g Triethylamine | 1.2 g Potassium Carbonate | 0.01-10% of phthalonitrile mass |

| Solvent | 150 ml Methanol | 150 ml Isopropanol | Alcohol (Methanol, Ethanol, etc.) |

| Ammonia Source | 3 g Ammonia gas | 12.6 g Ammonia water (25%) | Ammonia gas or water |

| Temperature | 40-50°C | 40-50°C | 50-60°C |

| Reaction Time | 4 hours | 3-4 hours | 4-6 hours |

| Reported Yield (Final PY139) | 95.5% | 95.3% | High yield |

Physicochemical and Analytical Data for this compound

| Property | Value |

| Chemical Formula | C₁₆H₉N₅O₆ |

| CAS Number | 36888-99-0 |

| Appearance | Yellow-orange solid |

| Solubility | Virtually insoluble in most solvents |

| Heat Resistance (HDPE) | Up to 250°C |

| Light Fastness | Excellent |

| FT-IR Spectrum | Characteristic peaks for C=O, N-H, and aromatic structures. |

| UV-Vis Spectrum | Data not readily available in the searched literature. Recommended as a quality control measurement. |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall experimental workflow for the synthesis of this compound.

Safety and Handling

Phthalonitrile:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May form combustible dust concentrations in air.

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles). Avoid creating dust.

Barbituric Acid:

-

Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Precautions: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.

General Precautions:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

The use of high-pressure reactors requires specialized training and equipment.

This technical guide provides a detailed framework for the synthesis of Isoindoline Yellow (PY 139). For successful and safe execution, it is imperative that researchers consult the original patent literature and adhere to all institutional safety guidelines.

References

Crystal structure and polymorphism of Pigment Yellow 139

An In-depth Technical Guide to the Crystal Structure of C.I. Pigment Yellow 139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of C.I. This compound (PY139), an isoindoline-based organic pigment. The document summarizes its known crystallographic data, details experimental protocols for its synthesis and structural characterization, and presents a visualization of its synthesis pathway.

Introduction to this compound

This compound, chemically known as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione), is a high-performance organic pigment valued for its excellent lightfastness, heat stability, and chemical inertness.[1][2] It belongs to the isoindoline (B1297411) class of pigments and is utilized in a wide range of applications, including plastics, coatings, and printing inks.[1][3] The performance characteristics of PY139 are intrinsically linked to its solid-state structure.

Polymorphism of this compound

Despite the common occurrence of polymorphism in organic pigments, which can significantly impact their physical and coloristic properties, there is currently no documented evidence of polymorphic forms for this compound in the reviewed scientific literature.[4] Scholarly sources explicitly state that no information regarding possible polymorphs has been found.[4] While different commercial grades of PY139 exist, these variations are typically related to particle size distribution and specific surface area, which influence properties like hue and opacity, rather than distinct crystalline structures.[1]

Crystal Structure of this compound

The crystal structure of this compound was determined from powder X-ray diffraction data.[4] The pigment crystallizes in the orthorhombic space group Cmca, with eight molecules per unit cell.[4] The molecule itself possesses mirror symmetry and is situated on the mirror planes within the crystal structure.[4]

Crystallographic Data

The crystallographic data for the known crystal structure of this compound is summarized in the table below.

| Parameter | Value[4] |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a (Å) | 21.08 |

| b (Å) | 13.91 |

| c (Å) | 9.92 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2907 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.68 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Preparation of 1,3-Diiminoisoindoline (B1677754): This intermediate is synthesized from the reaction of phthalonitrile (B49051) with ammonia. In a typical procedure, phthalonitrile, a catalyst (such as sodium methoxide), and an organic solvent (like methanol) are placed in a reactor. Ammonia gas is then introduced, and the reaction mixture is heated to a temperature between 30°C and 60°C for several hours.[5]

-

Condensation Reaction: The resulting 1,3-diiminoisoindoline is then reacted with barbituric acid in an acidic aqueous medium to produce the crude this compound.[6] The crude product subsequently undergoes a pigmentation process to obtain the desired physical form and properties.

Crystal Structure Determination

The crystal structure of this compound was elucidated using powder X-ray diffraction (PXRD) data due to the unavailability of single crystals of sufficient size and quality.[4] The process involved:

-

Data Collection: A high-quality PXRD pattern of the pigment powder was collected using a laboratory-based X-ray diffractometer.[4]

-

Structure Prediction: Computational methods, specifically the Polymorph Predictor software, were employed to generate a multitude of candidate crystal structures.[4]

-

Comparison and Refinement: The calculated powder patterns of the predicted structures were compared with the experimental PXRD pattern. The structure that provided the best fit was selected as the most probable candidate.[4]

-

Rietveld Refinement: A final validation of the proposed structure was performed using rigid-body Rietveld refinement, which refined the structural model against the experimental powder data.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic route to this compound.

Caption: Synthetic pathway of this compound.

Conclusion

This compound possesses a well-defined crystal structure that has been successfully determined from powder X-ray diffraction data. To date, no polymorphic forms of this pigment have been reported in the scientific literature. The established synthesis route provides a reliable method for its production. A thorough understanding of its solid-state chemistry is crucial for optimizing its performance in various industrial applications. Further research could explore the possibility of inducing polymorphism through different crystallization conditions, which might lead to new grades of PY139 with enhanced properties.

References

- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 2. zeyachem.net [zeyachem.net]

- 3. This compound - CAS No.36888-99-0 - Isoindoline Yellow 139 - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]

- 6. CN103013158A - Synthetic method of isoindoline yellow pigment - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photophysical Properties of Pigment Yellow 139

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 139 (PY 139) is a high-performance organic pigment belonging to the isoindoline (B1297411) class. Chemically identified as 5,5′-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, it is known for its reddish-yellow shade, excellent lightfastness, and thermal stability.[1][2] While its primary applications are in demanding industrial sectors such as plastics, coatings, and inks, its characteristic luminescence and status as a biological dye suggest potential utility in scientific research and development.[3][4] This guide provides a detailed overview of the core photophysical properties of this compound, outlines experimental protocols for their measurement, and presents logical workflows for its characterization.

Core Photophysical and Physicochemical Properties

This compound exhibits strong fluorescence and remarkable stability, which are key characteristics for a range of advanced applications.[3] Its properties are largely dictated by its rigid, planar isoindoline structure. The quantitative photophysical and related properties are summarized below.

| Property | Value | Source(s) |

| Chemical Class | Isoindoline | [1][2] |

| Molecular Formula | C₁₆H₉N₅O₆ | [5] |

| Molecular Weight | 367.27 g/mol | [5] |

| Appearance | Yellow to reddish-yellow powder | [4][5] |

| Excitation Wavelength (λex) | 530 nm | [3] |

| Max. Emission Wavelength (λem) | 572 nm | [3] |

| Stokes Shift | ~42 nm | Calculated |

| Max. Absorption Wavelength (λabs) | 595 nm* | [5][6] |

| Lightfastness (1-8 scale) | 7 - 8 (Excellent) | [7][8] |

| Heat Stability (in HDPE) | 240 - 260 °C | [4][7] |

| Solubility | Virtually insoluble in most solvents | [1][2] |

| Specific Gravity | ~1.7 g/cm³ | [7] |

*Note: There is a discrepancy in the reported maximum absorption wavelength. Some commercial datasheets report 595 nm, while experimental studies show strong excitation at 530 nm, which is more consistent with its yellow-orange color and the observed emission at 572 nm. Researchers should experimentally determine the optimal absorption/excitation wavelength for their specific application and dispersion.

Logical & Experimental Workflows

Structure-Property Relationship

The robust performance of this compound is intrinsically linked to its molecular structure. The isoindoline core provides a rigid and conjugated system that is fundamental to its high stability and strong fluorescence.

Experimental Workflow for Photophysical Characterization

A systematic approach is required to accurately characterize the photophysical properties of a pigment like PY 139. The following workflow outlines the key stages from sample preparation to data analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate data. Given PY 139's insolubility, sample preparation is a critical step.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax(abs)) of this compound.

Materials:

-

This compound powder.

-

High-purity solvent (e.g., ethanol, acetone) or a transparent polymer matrix (e.g., PMMA).

-

Dual-beam UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length) or transparent films.

-

Ultrasonic bath.

Protocol:

-

Sample Preparation (Dispersion Method):

-

Accurately weigh a small amount of PY 139 powder (e.g., 1 mg).

-

Add it to a known volume of solvent (e.g., 10 mL).

-

Disperse the pigment using an ultrasonic bath for 15-30 minutes to create a fine, homogeneous suspension. Due to insolubility, this will be a measurement of an extinction spectrum (absorption + scattering).

-

Immediately before measurement, ensure the dispersion is well-mixed.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 300 nm to 800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank in the reference beam path and record a baseline.

-

Replace the blank with the cuvette containing the pigment dispersion.

-

Measure the absorption spectrum. The absorbance values at the peak should ideally be within the linear range of the instrument (typically 0.1 to 1.0 A.U.) to ensure accuracy.[9]

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex, λem) and characterize the fluorescence profile.

Materials:

-

Pigment dispersion (prepared as for UV-Vis).

-

Spectrofluorometer with excitation and emission monochromators.

-

Quartz cuvettes (4-sided polished).

Protocol:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Emission Spectrum Measurement:

-

Place the cuvette with the pigment dispersion in the sample holder.

-

Set the excitation monochromator to the determined λmax(abs) (e.g., 530 nm).[3]

-

Scan the emission monochromator across a relevant range (e.g., 540 nm to 800 nm) to record the fluorescence emission spectrum.[3]

-

The peak of this spectrum is the maximum emission wavelength (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λem (e.g., 572 nm).

-

Scan the excitation monochromator over a range preceding the emission wavelength (e.g., 300 nm to 560 nm).

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelengths.

-

Fluorescence Quantum Yield (ΦF) and Lifetime (τF) Determination (General Protocol)

-

Quantum Yield (Relative Method): The quantum yield can be determined by comparing the integrated fluorescence intensity of the PY 139 dispersion to that of a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G). The measurement requires dilute samples with low absorbance (<0.1) to minimize reabsorption effects.

-

Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC): This is the most common technique for measuring fluorescence lifetime.[10][11] The pigment dispersion is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser). The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly. A histogram of these delay times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).[10]

Applications in Research and Drug Development

While PY 139 is not a conventional therapeutic agent, its properties could be leveraged in several research contexts:

-

Biological Indicator: As a "biological dye," its fluorescence could be used for staining or as an inert marker in biological systems, provided its insolubility and potential for aggregation are managed.[12]

-

Fluorescent Probe Development: The stable isoindoline core could serve as a scaffold for developing new fluorescent probes. Functionalization of the molecule could introduce specificity for certain analytes or biological targets.

-

Drug Delivery: Micronized or nano-formulations of PY 139 could be explored as fluorescently traceable carriers in drug delivery systems, allowing for visualization and tracking of the delivery vehicle.

Conclusion

This compound is a robust fluorophore characterized by its exceptional stability and strong emission in the yellow-orange region of the spectrum. Its photophysical properties are directly attributable to its isoindoline chemical structure. While detailed quantum efficiency and lifetime data remain to be published, the protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and similar pigment systems. Its high performance and strong luminescence make it a person of interest not only for industrial applications but also as a potential platform for the development of advanced materials in scientific and biomedical research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. zeyachem.net [zeyachem.net]

- 3. acta.imeko.org [acta.imeko.org]

- 4. China this compound / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 36888-99-0 | FP164824 | Biosynth [biosynth.com]

- 7. pigments.com [pigments.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. fdbio-rptu.de [fdbio-rptu.de]

- 10. Time-resolved and steady-state fluorescence spectroscopy of eumelanin and indolic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-Resolved Fluorescence Anisotropy from Single Molecules for Characterizing Local Flexibility in Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vernier.com [vernier.com]

A Comprehensive Technical Guide to the Thermal Degradation Analysis of Pigment Yellow 139

This in-depth technical guide provides a thorough examination of the thermal degradation of Pigment Yellow 139 (PY 139), an isoindoline-based colorant. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes available data on the pigment's thermal stability, outlines detailed experimental protocols for its analysis, and presents visual representations of its chemical structure and analytical workflows.

Introduction to this compound

This compound is a high-performance organic pigment recognized for its vibrant reddish-yellow hue, excellent lightfastness, and good thermal stability.[1][2] Chemically, it is classified as a derivative of isoindoline (B1297411).[1][3] Its synthesis typically involves the condensation of 1,3-diiminoisoindoline (B1677754) with barbituric acid.[3][4][5] This structure imparts the pigment with its characteristic stability and color properties.

Thermal Stability and Degradation Profile

The thermal stability of this compound is a critical parameter for its application in various materials, particularly in plastics and coatings that undergo high-temperature processing. However, there is some variance in the reported thermal decomposition data. Some sources indicate a general heat resistance of up to 250-260°C in polymers like HDPE, with decomposition and a dulling of color occurring at temperatures above this range.[1][6][7] Other safety data sheets present conflicting information, with one suggesting a melting point of >200°C and a decomposition temperature above 200°C, and another indicating a significantly higher melting point of >460°C.[8][9] A further safety data sheet notes thermal decomposition beginning at temperatures greater than 105°C as determined by Differential Thermal Analysis (DTA).[10]

Due to the absence of specific published TGA/DSC thermograms in the reviewed literature, the following table summarizes the range of reported thermal properties.

Table 1: Summary of Reported Thermal Properties of this compound

| Property | Reported Value(s) | Analytical Method | Source(s) |

| Heat Stability in HDPE | Up to 250 °C; Up to 260 °C | Application Testing | [6][7] |

| Melting Point | > 200 °C | Not Specified | [9] |

| > 460 °C | Not Specified | [8] | |

| Onset of Decomposition | > 105 °C | DTA | [10] |

| > 200 °C | Not Specified | [9] | |

| > 250 °C | Application Testing | [1][6] |

Experimental Protocols for Thermal Analysis

To accurately assess the thermal degradation of this compound, a combination of analytical techniques is recommended. The following are detailed, representative protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the endothermic or exothermic nature of the decomposition process.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to a temperature above the expected decomposition temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperatures and the enthalpy changes associated with these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis:

-

Pyrolysis Temperature: 600 °C (a common temperature for pigment analysis).

-

Pyrolysis Time: 10-20 seconds.

-

-

Gas Chromatography:

-

Injector Temperature: 250-300 °C.

-

Carrier Gas: Helium, with a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 300 °C at 10 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Workflow for Thermal Degradation Analysis

Caption: Workflow for the thermal degradation analysis of this compound.

Potential Degradation Pathway

Potential degradation products could include phthalonitrile, barbituric acid, and related fragments, as well as oxides of carbon and nitrogen, particularly under oxidative conditions.[8] Py-GC/MS analysis is crucial for the definitive identification of these fragments, which would allow for the elucidation of the precise degradation mechanism.

Caption: A proposed general pathway for the thermal degradation of this compound.

Conclusion

The thermal degradation analysis of this compound is essential for defining its processing limits and ensuring its performance in high-temperature applications. While there is some inconsistency in the reported thermal stability data, it is generally considered stable up to at least 250°C. A comprehensive analytical approach employing TGA, DSC, and Py-GC/MS is necessary for a complete characterization of its thermal behavior. The detailed experimental protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to conduct a thorough thermal degradation analysis of this important pigment. Further research, particularly using Py-GC/MS, is warranted to definitively identify the degradation products and elucidate the precise decomposition mechanism.

References

- 1. zeyachem.net [zeyachem.net]

- 2. This compound | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN102585542A - Method for preparing C.I. This compound - Google Patents [patents.google.com]

- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. pigments.com [pigments.com]

- 8. echemi.com [echemi.com]

- 9. kremer-pigmente.com [kremer-pigmente.com]

- 10. additivesforpolymer.com [additivesforpolymer.com]

Technical Guide: Solubility of Pigment Yellow 139 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 139 (PY 139), an isoindoline-based organic pigment. Due to its chemical nature, this compound is characterized by very low solubility in most common organic solvents. This property is a key determinant of its performance in various applications, including plastics, coatings, and printing inks, where high resistance to migration and bleeding is essential.

Quantitative and Qualitative Solubility Data

This compound is consistently described as "virtually insoluble" in most organic solvents across technical literature.[1][2] While extensive quantitative data is scarce, a combination of qualitative assessments and specific quantitative measurements provides a clear picture of its solubility profile.

The following table summarizes the available solubility and resistance data for this compound in various solvents. The resistance to bleeding and migration is a strong indicator of its low solubility.

| Solvent | Quantitative Solubility | Temperature (°C) | Resistance Rating (1-5 Scale) | Source |

| Water | 2.9 µg/L | 25 | Insoluble | [3] |

| Methyl Ethyl Ketone (MEK) | Data Not Available | Not Specified | 5 (Excellent) | [4] |

| Ethanol | Data Not Available | Not Specified | 5 (Excellent) | [4] |

| Ethyl Acetate | Data Not Available | Not Specified | 5 (Excellent) | [4] |

| Xylene | Data Not Available | Not Specified | 5 (Excellent) | [4] |

| Mineral Spirits | Data Not Available | Not Specified | 5 (Excellent) | [4] |

Note: A resistance rating of 5 indicates no bleeding or discoloration, signifying very low solubility.

Experimental Protocol for Determining Pigment Solubility

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature.

Materials:

-

This compound sample

-

Selected organic solvents (e.g., MEK, Ethanol, Toluene, Ethyl Acetate)

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Beakers and flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed flask.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Pigment:

-

After the equilibration period, allow the suspension to settle.

-

To separate the dissolved pigment from the solid particles, centrifuge the suspension at a high speed.

-

Carefully draw a known volume of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining fine particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry beaker.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent's boiling point allows and the pigment is thermally stable at that temperature.

-

Once the solvent is fully evaporated, place the beaker in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the pigment (e.g., 80-100 °C) until a constant weight is achieved.

-

Cool the beaker in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of beaker + dried pigment) - (Mass of beaker)] / (Volume of supernatant taken) * 100

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on the required solubility characteristics of this compound for a specific application.

Caption: Workflow for solvent selection based on solubility needs.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

References

Unveiling the Luminescent Potential of Pigment Yellow 139: A Technical Guide to its Fluorescence Quantum Yield

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescence properties of Pigment Yellow 139 (PY 139), an isoindoline-based colorant. While recognized for its excellent lightfastness and use in various industrial applications, its fluorescent characteristics are less documented. This document serves as a resource for researchers, scientists, and professionals in drug development by detailing the known fluorescent properties of PY 139 and providing a rigorous experimental protocol for the determination of its absolute fluorescence quantum yield, a critical parameter for evaluating its potential in advanced applications.

Quantitative Photophysical Data

To date, a specific fluorescence quantum yield for this compound has not been reported in peer-reviewed literature. However, qualitative studies have confirmed its luminescent nature. The pigment exhibits a strong fluorescence band in the yellow range of the spectrum.[1] The known photophysical properties are summarized in the table below.

| Property | Value | Experimental Conditions | Reference |

| Chemical Formula | C₁₆H₉N₅O₆ | N/A | [2] |

| Molar Mass | 367.27 g/mol | N/A | [3] |

| Appearance | Yellow-orange solid powder | Solid state | [2] |

| Excitation Maximum (λex) | 530 nm | Powder sample | [1] |

| Emission Maximum (λem) | 572 nm | Powder sample | [1] |

| Fluorescence Quantum Yield (Φf) | Not Reported | - | - |

Experimental Protocol: Absolute Fluorescence Quantum Yield Measurement of this compound Powder

The determination of the absolute fluorescence quantum yield of a solid sample like this compound necessitates the use of an integrating sphere to capture all emitted photons. The following protocol outlines the steps for this measurement using a calibrated fluorescence spectrophotometer equipped with an integrating sphere accessory.[4][5][6][7]

Instrumentation and Materials

-

Fluorescence Spectrophotometer with a high-sensitivity photomultiplier tube detector.

-

Integrating Sphere Accessory.

-

Powder sample holder.

-

This compound powder.

-

Calibrated light source for emission correction.

-

Standard white diffuser plate for excitation correction.

Procedure

-

System Configuration and Correction:

-

Install the integrating sphere accessory into the fluorescence spectrophotometer.

-

Perform instrument correction factor generation for both the excitation and emission monochromators to ensure accurate spectral measurements.[5]

-

Measure the integrating sphere correction factors to account for the sphere's reflectivity characteristics.[5]

-

-

Measurement of Incident Light (Reference):

-

With the integrating sphere empty, measure the spectrum of the excitation light at 530 nm. This provides the intensity of the incident photons (S₀).[7]

-

-

Measurement of Scattered and Emitted Light (Sample):

-

Place the powder sample holder containing this compound into the integrating sphere.

-

Measure the spectrum over a range that includes the excitation wavelength and the expected emission range (e.g., 500 nm to 800 nm).

-

The resulting spectrum will show a peak at the excitation wavelength corresponding to scattered light (S₁) and a broader band corresponding to the fluorescence emission (S₂).

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the incident light peak (S₀).

-

Integrate the area under the scattered light peak from the sample measurement (S₁).

-

Integrate the area under the fluorescence emission band from the sample measurement (S₂).

-

The number of absorbed photons is proportional to S₀ - S₁.

-

The number of emitted photons is proportional to S₂.

-

The fluorescence quantum yield (Φf) is calculated as the ratio of the number of emitted photons to the number of absorbed photons:

**Φf = S₂ / (S₀ - S₁) **

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the absolute measurement of the fluorescence quantum yield for a solid powder sample.

As this compound is not used in biological contexts, a signaling pathway diagram is not applicable. The provided workflow diagram details the necessary experimental steps to quantify its fluorescent properties. The lack of a reported quantum yield value highlights an opportunity for further research to fully characterize this fluorescent pigment.

References

- 1. acta.imeko.org [acta.imeko.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Absolute Quantum Yield Measurement of Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jascoinc.com [jascoinc.com]

- 7. jasco-global.com [jasco-global.com]

Pigment Yellow 139: A Technical Guide for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 139 (PY139), an isoindoline-based organic compound, is a high-performance pigment widely utilized in industrial applications for its exceptional stability and vibrant color.[1][2][3] Several commercial suppliers have recently categorized PY139 as a "biological dye and indicator," sparking interest in its potential for life science research.[4][5] This technical guide provides a comprehensive review of the existing data on this compound, evaluates its potential as a biological dye and indicator based on its known properties and the activities of related compounds, and offers a roadmap for its scientific validation in biological applications. While direct evidence in biological systems is scarce, its inherent fluorescence, high photostability, and low toxicity profile suggest a promising, yet unexplored, frontier in cellular imaging and sensing.

Introduction

This compound, also known by its Colour Index name C.I. 56298, is a synthetic organic pigment belonging to the isoindoline (B1297411) class.[1][2] Its molecular structure imparts significant stability, making it resistant to heat, light, and various chemical agents.[3][6][7] These properties have cemented its role in demanding industrial applications, including automotive coatings, plastics, and high-grade printing inks.[3][6][7]

The classification of PY139 as a "biological dye and indicator" by several chemical vendors is intriguing.[4][5] However, a thorough review of the scientific literature reveals a significant gap; there are no published studies detailing its use for cell staining, as a fluorescent probe in a biological context, or as a quantitative biological indicator. This guide aims to bridge this gap by consolidating the available physicochemical and toxicological data and framing it within the context of biological research. We will explore the potential of PY139 by examining the properties of the broader isoindoline chemical family, which has shown promise in the development of fluorescent probes for cell and tissue imaging.[8][9][10]

Physicochemical and Photophysical Properties

The suitability of any compound for biological imaging or sensing is fundamentally dependent on its physical, chemical, and photophysical characteristics. While most available data for PY139 pertains to its use as a solid pigment, it provides a critical foundation for predicting its behavior in biological systems.

One recent study on the artificial aging of pigments has confirmed that PY139 is not only highly photostable but also exhibits characteristic luminescence. The study identified a maximum fluorescence emission at 572 nm when excited at 530 nm , providing the first concrete evidence of its potential as a fluorophore.[11] Some commercial sources also claim it changes color with pH, a critical property for an indicator, though quantitative data on the pKa or effective range is not publicly available.[12][13]

The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid | [1][3] |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 56298 | [1][2] |

| CAS Number | 36888-99-0 | [1] |

| Molecular Formula | C₁₆H₉N₅O₆ | [1] |

| Molecular Weight | 367.27 g/mol | [12][14] |

| Appearance | Yellow to reddish-yellow powder | [12][15] |

| Density | 1.6 - 1.742 g/cm³ | [1][2] |

| Solubility | Virtually insoluble in water; Soluble in some organic solvents | [1][12][13] |

| pH Value (in suspension) | 5.0 - 7.0 | [2][6][15] |

| Oil Absorption | 35 - 50 g/100g | [2][6][16] |

Table 2: Photophysical Properties

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 530 nm | [11] |

| Emission Maximum (λem) | 572 nm | [11] |

| Absorption Maximum (λabs) | 595 nm (in organic solvent) | [12][13] |

| Photostability | Excellent (Lightfastness rating of 7-8 on a scale of 8) | [6][7][14] |

Table 3: Resistance and Fastness Properties

| Property | Rating/Value | Source(s) |

| Heat Resistance | Stable up to 250-280 °C | [6][7][15] |

| Acid Resistance | Excellent (Rating 5/5) | [6][15] |

| Alkali Resistance | Good to Excellent (Rating 4-5/5) | [6][15] |

| Solvent Resistance (Ethanol, MEK, etc.) | Excellent (Rating 5/5) | [2] |

| Migration Resistance (in PVC) | Excellent (Rating 5/5) | [2] |

Toxicology and Biocompatibility Assessment

A primary consideration for any compound intended for biological use, particularly in live-cell imaging, is its cytotoxicity and overall biocompatibility. Toxicological data for this compound, derived from safety data sheets for its industrial use, indicates a low acute toxicity profile.

-

Acute Oral Toxicity: LD50 > 10,000 mg/kg in rats, suggesting it is virtually nontoxic after a single ingestion.[17]

-

Skin and Eye Irritation: Non-irritant in rabbit studies.[18]

-

Sensitization: Not found to be a skin sensitizer.[18]

While these findings are encouraging, they do not constitute a comprehensive biocompatibility assessment for in vitro or in vivo research applications. However, the broader class of isoindoline derivatives is actively being explored in drug development. Studies have shown that certain isoindoline-1,3-dione derivatives possess anticancer properties, inducing apoptosis in leukemia cell lines.[19][20] Other derivatives have demonstrated neuroprotective effects in neuronal-like cell lines by mitigating oxidative stress.[21] This suggests that the core isoindoline scaffold can be well-tolerated by biological systems, warranting further investigation into the specific biocompatibility of this compound in relevant cell models.

Potential as a Biological Fluorescent Probe

The confirmed fluorescence and high photostability of this compound are its most promising features for biological imaging.[11] The field of fluorescent probe development has seen significant advances by modifying existing dye scaffolds, and the isoindoline core is a prime candidate for such exploration.[8][10][22]

Modified isoindolediones have been successfully synthesized to create bright, red-shifted fluorescent probes for cell and tissue imaging, demonstrating minimal interference from cellular autofluorescence.[8][9] These probes can be designed as "turn-on" sensors that fluoresce only upon reacting with a specific analyte, such as reactive oxygen species (ROS).[23]

Given that this compound is already fluorescent, it may serve as a structural backbone for new probes or could potentially be used directly as a cellular stain. Its utility will depend on its ability to cross cell membranes and its potential to localize to specific organelles or structures. The workflow below outlines a logical progression for validating its use as a fluorescent biological stain.

Potential as a Biological pH Indicator

Several sources mention that this compound changes color depending on the pH.[12][13] This property, if present within a physiologically relevant range (typically pH 4-8), could make it a useful visual or ratiometric indicator for monitoring pH in biological samples or cell culture media. However, there is currently no published data quantifying this pH sensitivity.

To validate PY139 as a biological pH indicator, a systematic spectroscopic analysis is required. The following generalized protocol outlines the necessary steps.

Experimental Protocol: Characterization of pH-Dependent Spectral Properties

-

Preparation of Stock Solution:

-

Due to its poor water solubility, prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

-

Preparation of Buffer Series:

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Use buffers with appropriate buffering capacities for each range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10).

-

Verify the final pH of each buffer solution using a calibrated pH meter.

-

-

Spectroscopic Measurements:

-

For each buffer in the series, prepare a sample by diluting the PY139 stock solution to a final working concentration (e.g., 10-50 µM). Ensure the final concentration of the organic solvent (DMSO) is low and consistent across all samples (e.g., <1%) to minimize solvent effects.

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum (e.g., from 300 nm to 700 nm) for each sample.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. It is advisable to record an excitation spectrum first to determine the optimal excitation wavelength at different pH values.

-

-

Data Analysis:

-

Plot the absorbance at the wavelength of maximum change versus pH.

-

Plot the fluorescence intensity at the emission maximum versus pH.

-

Fit the resulting titration curves to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa, which is the pH at which the protonated and deprotonated forms are present in equal concentrations.

-

The workflow for this characterization process is visualized below.

Conclusion and Future Outlook

This compound stands at an interesting crossroads between industrial application and potential biological utility. While its role as a high-performance pigment is well-established, its classification as a "biological dye and indicator" is, at present, largely aspirational and unsupported by rigorous scientific literature.

This guide has synthesized the available data to reveal that PY139 possesses several key attributes that make it a worthy candidate for biological research:

-

Confirmed Fluorescence: It is luminescent with known excitation and emission maxima.[11]

-

High Photostability: It exhibits excellent resistance to light, a crucial feature for fluorescence microscopy.[11]

-

Low Acute Toxicity: Preliminary data suggests a favorable safety profile.[17]

-

Promising Chemical Scaffold: The isoindoline core is a known platform for developing biologically active molecules and fluorescent probes.[8][21]

However, significant knowledge gaps remain. Its solubility in aqueous media, cell permeability, subcellular localization, and the specifics of its pH sensitivity are all uncharacterized.

For researchers, scientists, and drug development professionals, this compound represents an opportunity. It is an accessible, stable, and fluorescent compound that invites the very research needed to validate its biological applications. The experimental workflows proposed in this guide provide a clear path forward for any laboratory equipped for basic cell biology and spectroscopy to explore the potential of this "old" pigment and potentially teach it "new tricks" in the world of biological imaging and sensing.[22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]